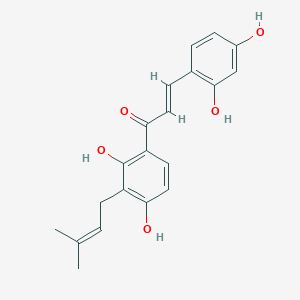

Morachalcone A

Description

This compound has been reported in Morus lhou, Artocarpus integer, and other organisms with data available.

tyrosinase inhibitor from the wood of Artocarpus heterophyllus; structure in first source

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYIJSAISXPKJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317253 | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76472-88-3 | |

| Record name | Morachalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morachalcone A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 205 °C | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Morachalcone A: A Technical Whitepaper on its Anticancer Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Morachalcone A, a naturally occurring chalcone, has emerged as a compound of significant interest in oncology research due to its potent antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects. By targeting multiple, interconnected signaling pathways, this compound orchestrates a multi-pronged attack on cancer cells, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes the complex signaling cascades it modulates.

Core Mechanisms of Action

This compound exerts its anticancer effects through a combination of mechanisms that disrupt fundamental cellular processes required for tumor growth and survival. These core mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and suppression of cancer cell migration and invasion.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][2] Evidence suggests that this compound primarily activates the intrinsic (mitochondrial) apoptotic pathway.[3]

-

Mitochondrial Pathway Activation: The compound disrupts the mitochondrial membrane potential, a key initiating event in the intrinsic pathway.[3] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Regulation of Bcl-2 Family Proteins: this compound modulates the expression of Bcl-2 family proteins, which are central regulators of apoptosis. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3][4] This shift in the Bax/Bcl-2 ratio is a crucial determinant for apoptosis initiation.

-

Caspase Cascade Activation: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce the cleavage and activation of initiator caspase-9 and executioner caspase-3.[3][4]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3] Cleavage of PARP is a hallmark of apoptosis.[5]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[6][7][8][9][10] This prevents cancer cells from entering mitosis and undergoing cell division.

-

Modulation of Cyclins and CDKs: The arrest is mediated by altering the expression of key cell cycle regulatory proteins. Licochalcone H, a related compound, has been shown to downregulate cyclin D1 and upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[11]

-

Tubulin Polymerization Inhibition: Some chalcones exert their G2/M arrest effect by interfering with microtubule dynamics. They can act as tubulin polymerization inhibitors, binding to the colchicine site, which disrupts the formation of the mitotic spindle necessary for cell division.[7][12]

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound demonstrates significant potential in inhibiting the metastatic cascade, which includes cell migration, invasion, and adhesion.[13]

-

Regulation of MMPs and TIMPs: It suppresses the activity and protein levels of matrix metalloproteinases (MMPs), such as MMP-2, which are enzymes that degrade the extracellular matrix, a critical step for invasion.[13] Concurrently, it can increase the expression of tissue inhibitors of metalloproteinases (TIMPs).[13]

-

Epithelial-Mesenchymal Transition (EMT) Reversal: this compound can modulate markers of EMT, a process where cancer cells gain migratory and invasive properties. It has been observed to increase the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin.[13][14]

Modulation of Key Signaling Pathways

The anticancer activities of this compound are a direct consequence of its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation.[15][16] This pathway is frequently hyperactivated in various cancers. This compound and related chalcones have been shown to be potent inhibitors of this pathway.[4][17] By decreasing the phosphorylation of key components like Akt and mTOR, it effectively shuts down these pro-survival signals, thereby promoting apoptosis and autophagy.[4][18]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in regulating cell proliferation, differentiation, and apoptosis.[19][20][21] this compound's influence on this pathway is multifaceted. It has been shown to enhance the phosphorylation and activation of pro-apoptotic MAPKs, specifically p38 and JNK (c-Jun N-terminal kinase).[3][18] The activation of p38, in particular, appears to be a critical step in mediating mitochondria-dependent apoptosis.[3] Simultaneously, it can suppress the activity of the pro-survival ERK1/2 kinase.[8]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by regulating genes involved in cell survival, proliferation, and metastasis.[22][23] The constitutive activation of NF-κB is common in many cancers.[24] this compound has been demonstrated to suppress the NF-κB signaling pathway, which contributes significantly to its anti-inflammatory and anti-metastatic effects.[13][25] This is often achieved by inhibiting the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound and related chalcones on cancer cells.

Table 1: Cytotoxicity (IC50 Values) of Chalcone Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Chalcone Derivative | KYSE-4 | Esophageal Cancer | 1.06 µM | [14] |

| Chalcone Epoxide 4a | BxPC-3, MIA PaCa-2 | Pancreatic Cancer | 5.6 - 15.8 µM | |

| Chalcone Hybrid 7m | Various | Breast, etc. | 0.07 - 0.183 µM | [12] |

| Chalcone Derivative | HCT-116 | Colon Cancer | 15.90 µg/ml | [26] |

| Chalcone-Coumarin | HeLa | Cervical Cancer | 4.7 µM | [27] |

| Chalcone 4a | K562, MDA-MB-231 | Leukemia, Breast | ≤ 3.86 µg/ml | [28] |

Table 2: Effect of Chalcone Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Treatment | % Cells in G2/M Phase (Treated vs. Control) | Reference |

| Chalcone Epoxide 4a | BxPC-3 | 50 µM for 12h | 61% vs. 15% | [6] |

| Compound 142 | MCF-7 | 2 µM | 84.55% vs. 15.19% | [7] |

| Compound 7m | MCF-7 | 100 nM | 26% (vs. lower control %) | [12] |

Experimental Protocols

This section outlines the standard methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Protocol:

-

Seed cancer cells (e.g., 5 x 10³ cells/well) into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., 150 µL DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The cell population is quantified in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[29]

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses PI to stain the DNA of cells. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. Histograms are generated to determine the percentage of cells in each phase of the cell cycle.[9]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Caspase-3, Cyclin D1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Band intensities are often normalized to a loading control like β-actin or GAPDH.[4][8]

-

Visualizations

The following diagrams illustrate the key mechanisms and pathways affected by this compound.

Conclusion

This compound is a promising natural product-derived anticancer agent that operates through a sophisticated and interconnected network of molecular mechanisms. Its ability to concurrently induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating the PI3K/Akt, MAPK, and NF-κB signaling pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The multi-targeted nature of this compound may offer advantages in overcoming the drug resistance that plagues many conventional single-target therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.[5][8][9]

References

- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Licochalcone A induces cell cycle arrest and apoptosis via suppressing MAPK signaling pathway and the expression of FBXO5 in lung squamous cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiogenesis, Anti-Tumor, and Anti-Metastatic Activity of Novel α-Substituted Hetero-Aromatic Chalcone Hybrids as Inhibitors of Microtubule Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimetastatic effects of licochalcone A on oral cancer via regulating metastasis-associated proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of MAPK and PI3K/AKT signaling pathways on Malabaricone-A induced cytotoxicity in U937, a histiocytic lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]

- 24. The IKK/NF-κB signaling pathway requires Morgana to drive breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Licochalcone A Inhibits Prostaglandin E2 by Targeting the MAPK Pathway in LPS Activated Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In silico design, synthesis of a novel chalcone derivative and its in vitro and in vivo anticancer activity against colon cancer-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Morachalcone A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morachalcone A, a prenylated chalcone predominantly found in plants of the Moraceae family, such as Morus (mulberry) species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. It details the enzymatic reactions, precursor molecules, and key intermediates, supported by available quantitative data and detailed experimental protocols. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

This compound is a specialized metabolite belonging to the flavonoid family, characterized by a C6-C3-C6 backbone with a distinctive prenyl group and a furan ring. Its biosynthesis originates from the general phenylpropanoid pathway, a major route for the production of a wide array of phenolic compounds in plants. Understanding the intricate enzymatic steps leading to the formation of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with precursors from primary metabolism. The pathway can be broadly divided into three key stages: chalcone backbone formation, prenylation, and furan ring formation.

Formation of the Chalcone Backbone

The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid pathways.

-

Phenylalanine to p-Coumaroyl-CoA: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

-

Chalcone Synthase (CHS) and Chalcone Reductase (CHR) Activity: The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . In the biosynthesis of the specific precursor for this compound, CHS likely works in conjunction with Chalcone Reductase (CHR) , an enzyme predominantly found in leguminous plants but also identified in mulberry.[1]

-

CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate.

-

CHR is believed to reduce an intermediate in the CHS-catalyzed reaction, leading to the formation of 2,4,2',4'-tetrahydroxychalcone , the direct precursor for prenylation in the this compound pathway.[1]

-

Prenylation of the Chalcone Scaffold

The addition of a prenyl group to the chalcone backbone is a critical step that imparts unique biological properties to this compound.

-

Prenyltransferase (PT) Activity: A specific prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C-3' position of 2,4,2',4'-tetrahydroxychalcone. This enzymatic reaction is a Friedel-Crafts type alkylation. While several flavonoid prenyltransferases have been identified in plants, the specific enzyme from Morus species responsible for this precise reaction is yet to be fully characterized with detailed kinetic data.

Furan Ring Formation

The final step in the biosynthesis of this compound is the intramolecular cyclization to form the furan ring.

-

Enzymatic Cyclization: This step is believed to be catalyzed by an enzyme , likely an oxidase or a cyclase, that facilitates the intramolecular cyclization between the prenyl group and the adjacent hydroxyl group on the A-ring of the chalcone. The exact mechanism and the specific enzyme responsible for this furan ring formation in Morus species remain an area of active research. Some studies on other chalcones suggest that this cyclization can occur via an oxidative mechanism.

References

Preliminary Bioactivity Screening of Morachalcone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morachalcone A, a prenylated chalcone primarily isolated from plants of the Moraceae family, has emerged as a compound of significant interest in pharmacological research.[1][2] Its characteristic chalcone backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is fundamental to its diverse biological activities.[1] Preliminary screenings have revealed its potential as an anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting agent, positioning it as a promising lead compound for drug discovery. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of associated signaling pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from preliminary bioactivity screenings of this compound.

| Enzyme Inhibition | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |

| This compound | Tyrosinase | 0.013 µM | Kojic Acid | 44.6 µM |

| This compound | Aromatase | 4.6 µM | - | - |

| Anti-Inflammatory Activity | Cell Line | Assay | IC50 Value | Cytotoxicity (IC50) |

| This compound | RAW 264.7 Macrophages | Nitric Oxide Production | 16.4 µM | 58 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Tyrosinase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Aromatase Inhibition Assay

This assay evaluates the ability of a compound to inhibit aromatase, the enzyme responsible for converting androgens to estrogens. A common method involves using a fluorescent substrate.

Materials:

-

Human recombinant aromatase

-

A fluorescent substrate (e.g., dibenzylfluorescein)

-

NADPH (nicotinamide adenine dinucleotide phosphate)

-

Phosphate buffer (pH 7.4)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of human recombinant aromatase, the fluorescent substrate, and NADPH in phosphate buffer.

-

In a 96-well black microplate, add the aromatase solution, NADPH, and varying concentrations of this compound.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorescent substrate.

-

Incubate the plate for a specified time, protected from light.

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase inhibition assay.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (fetal bovine serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for NO measurement)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (for cytotoxicity assessment)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The nitrite concentration is proportional to the NO produced.

-

-

Cytotoxicity Assay (MTT):

-

After removing the supernatant for the Griess assay, add MTT solution to the remaining cells in the wells.

-

Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm. The absorbance is proportional to the number of viable cells. This is crucial to ensure that the observed reduction in NO is not due to cell death.[2]

-

-

Data Analysis: Calculate the percentage of NO production inhibition and cell viability for each concentration of this compound. Determine the IC50 value for NO inhibition.

Signaling Pathways and Experimental Workflows

Visual diagrams of key biological pathways and experimental procedures aid in understanding the mechanisms of action and experimental design.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Caption: Postulated Anti-inflammatory Signaling Pathway.

Discussion and Future Directions

The preliminary bioactivity screening of this compound reveals its significant potential as a multi-target therapeutic agent. The potent inhibition of tyrosinase suggests its application in the treatment of hyperpigmentation disorders.[2] Its anti-inflammatory activity, demonstrated by the inhibition of nitric oxide production in macrophages, indicates its potential for treating inflammatory conditions.[2][3] Furthermore, its ability to inhibit aromatase presents a promising avenue for the development of therapies for hormone-dependent cancers.[3]

While the anticancer activity of chalcones, in general, is well-documented and often involves the induction of apoptosis and cell cycle arrest, specific studies on this compound's effects on various cancer cell lines are needed to fully elucidate its potential in this area.[4][5][6][7] Similarly, the antioxidant properties of chalcones are known to contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS); however, detailed antioxidant assays on this compound are required for a comprehensive understanding.[8][9]

Future research should focus on:

-

Expanding the anticancer screening of this compound against a diverse panel of human cancer cell lines.

-

Conducting a comprehensive antioxidant activity assessment using various in vitro assays (e.g., DPPH, ABTS, ORAC).

-

Elucidating the specific molecular mechanisms underlying its anti-inflammatory and anticancer effects through techniques such as Western blotting, qPCR, and reporter gene assays.

-

Investigating its in vivo efficacy and safety in relevant animal models.

References

- 1. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Morachalcone A: A Comprehensive Technical Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morachalcone A, a prenylated chalcone isolated from species such as Morus and Artocarpus, has emerged as a molecule of significant interest in pharmacological research. As a member of the flavonoid family, it possesses a characteristic 1,3-diaryl-2-propen-1-one backbone, which is associated with a wide spectrum of biological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and tyrosinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

Chalcones are a class of naturally occurring polyphenolic compounds that serve as precursors for the biosynthesis of flavonoids and isoflavonoids. Their simple chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, allows for diverse substitutions, leading to a broad range of pharmacological activities. This compound, a prenylated chalcone, has been the subject of investigation for its potential therapeutic applications. This whitepaper aims to consolidate the existing knowledge on this compound, presenting its pharmacological profile in a technically detailed format for a scientific audience.

Pharmacological Effects of this compound and Related Chalcones

While specific research on this compound is still emerging, the broader family of chalcones has been extensively studied, providing a strong basis to infer its potential pharmacological activities. This section reviews the known effects of this compound and closely related chalcones.

Tyrosinase Inhibitory Activity

One of the most potent and well-documented activities of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders.

Quantitative Data:

| Compound | IC50 Value (µM) | Source Organism | Reference |

| This compound | 0.08 ± 0.02 | Morus alba L. | [1] |

| This compound | 0.77 ± 0.01 | Artocarpus pithecogallus | [2] |

| Kojic Acid (Standard) | 17.32 ± 0.24 | - | [2] |

Anti-Cancer Activity

Numerous chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. While specific IC50 values for this compound's anti-cancer activity are not yet widely reported, data from other chalcones suggest its potential in this area.

Representative Quantitative Data for Chalcones:

| Chalcone Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Licochalcone A | B-16 (mouse melanoma) | 25.89 | [3] |

| Licochalcone A | Hep-2 (human laryngeal carcinoma) | Not specified | [3] |

| 4-Methoxychalcone | B-16 (mouse melanoma) | 50.15 | [3] |

| 2',5'-dihydroxychalcone | Rat Neutrophils (release of β-glucuronidase) | 1.6 ± 0.2 | [4] |

| Chalcone-coumarin hybrids | HEPG2 (liver cancer) | 0.65–2.02 | |

| Chalcone-indole hybrids | Various cancer cell lines | 0.23–1.8 | |

| Boronic chalcone 5 | SCC-25 (Squamous Cell Carcinoma) | 17.9 | [5] |

Anti-Inflammatory Effects

Chalcones are known to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and enzymes. The underlying mechanisms often involve the modulation of key signaling pathways such as NF-κB and MAPK.

Representative Quantitative Data for Chalcones:

| Chalcone Derivative | Assay | IC50 Value (µM) | Reference |

| 2',5'-dialkoxychalcone (compound 11) | Nitric Oxide (NO) formation in N9 microglial cells | 0.7 ± 0.06 | [4] |

| Butein | PGE2 production inhibition | ~50 (for 40% inhibition) | [6] |

Antioxidant Properties

The phenolic hydroxyl groups present in the structure of many chalcones, including this compound, are key to their antioxidant activity. They can act as free radical scavengers and modulate endogenous antioxidant defense systems.

Representative Quantitative Data for Chalcones:

| Chalcone Derivative | Antioxidant Assay | IC50 Value (µg/ml) | Reference |

| 2'-hydroxychalcone | Reducing power assay | 25 | [7] |

| Dihydrochalcones (Phloretin) | DPPH scavenging | Lower than other dihydrochalcones | [8] |

Neuroprotective Potential

Emerging evidence suggests that chalcones may offer neuroprotective benefits, which are often attributed to their anti-inflammatory and antioxidant properties. They have been shown to protect neuronal cells from various insults. While direct studies on this compound are limited, the general neuroprotective effects of chalcones are promising.

Key Signaling Pathways

The pharmacological effects of chalcones are mediated through their interaction with various cellular signaling pathways. Based on studies of related compounds, this compound is likely to modulate the following key pathways:

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Chalcones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cell proliferation, differentiation, inflammation, and apoptosis. Chalcones can modulate MAPK signaling, contributing to their anti-cancer and anti-inflammatory effects.

Caption: Modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

This section outlines standard experimental methodologies used to assess the pharmacological activities of chalcones, which are applicable to the study of this compound.

Tyrosinase Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome is monitored spectrophotometrically.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA as the substrate.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Kojic acid is typically used as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

MTT Assay for Cytotoxicity

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Nitric Oxide (NO) Inhibition Assay

-

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of nitrite, a stable product of NO, is quantified using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS to induce NO production.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate in the dark.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

-

DPPH Radical Scavenging Assay

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to evaluate the free radical scavenging activity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured.

-

Protocol:

-

Prepare a methanolic solution of DPPH.

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox is commonly used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a promising natural product with significant pharmacological potential, particularly as a tyrosinase inhibitor. While direct evidence for its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects is still being established, the extensive research on related chalcones provides a strong rationale for its further investigation in these areas. Future research should focus on:

-

Comprehensive in vitro and in vivo studies to determine the specific IC50 values of this compound against a wide range of cancer cell lines and in various models of inflammation, oxidative stress, and neurodegeneration.

-

Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile.

-

Lead optimization studies to synthesize more potent and selective analogs of this compound.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound. The convergence of its diverse pharmacological activities makes it a compelling candidate for the development of novel therapeutics for a range of human diseases.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]

Morachalcone A: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morachalcone A, a prenylated chalcone primarily isolated from the roots of Morus alba, has emerged as a molecule of significant interest in pharmacological research.[1][2] First identified as a potent tyrosinase inhibitor, its biological activity profile has expanded to include anti-inflammatory, anticancer, and aromatase inhibitory effects. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and isolation, a comprehensive summary of its biological activities with quantitative data, and a visualization of its known signaling pathways.

Discovery and History

This compound is a naturally occurring flavonoid belonging to the chalcone subclass.[1] It is predominantly found in plants of the Moraceae family, with the roots of the white mulberry tree, Morus alba, being a primary source.[2] Its discovery was a significant step in the exploration of natural compounds with potent biological activities. The initial interest in this compound was sparked by its remarkable ability to inhibit tyrosinase, an enzyme crucial for melanin production.[2]

The chemical structure of this compound is (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one, with the chemical formula C₂₀H₂₀O₅.[1] This structure, featuring a characteristic α,β-unsaturated ketone system and multiple hydroxyl groups, is responsible for its diverse biological functions.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₅ | [1] |

| Molecular Weight | 340.37 g/mol | [4] |

| CAS Number | 76472-88-3 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 204-205 °C | [4] |

| IUPAC Name | (2E)-1-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | [4] |

Synthesis of this compound

The total synthesis of this compound is most commonly achieved through a Claisen-Schmidt condensation reaction. This classic organic reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the α,β-unsaturated ketone, leading back to two key aromatic precursors: a prenylated dihydroxyacetophenone and a dihydroxybenzaldehyde.

Experimental Protocol for Total Synthesis

The following protocol is based on the synthesis reported by Romano and Casillas (2005).

Step 1: Protection of Hydroxyl Groups

To avoid unwanted side reactions, the hydroxyl groups of the starting materials, 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, are protected. For instance, methoxymethyl (MOM) ether or (2-(trimethylsilyl)ethoxy)methyl (SEM) ether protecting groups can be utilized.

-

Materials: 2,4-dihydroxybenzaldehyde, 2,4-dihydroxyacetophenone, MOMCl or SEMCl, a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dichloromethane - CH₂Cl₂).

-

Procedure: The dihydroxyaromatic compound is dissolved in the solvent, and the base is added. The protecting group chloride (MOMCl or SEMCl) is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The protected product is then isolated and purified using standard work-up and chromatography techniques.

Step 2: Prenylation of the Protected Acetophenone

The protected 2,4-dihydroxyacetophenone is then prenylated to introduce the 3-methyl-2-butenyl side chain.

-

Materials: Protected 2,4-dihydroxyacetophenone, prenyl bromide, a base (e.g., potassium carbonate), and a solvent (e.g., acetone).

-

Procedure: The protected acetophenone and the base are stirred in the solvent. Prenyl bromide is added, and the mixture is heated to reflux. After the reaction is complete, the product is isolated and purified.

Step 3: Claisen-Schmidt Condensation

The protected and prenylated acetophenone is condensed with the protected 2,4-dihydroxybenzaldehyde.

-

Materials: Protected and prenylated acetophenone, protected 2,4-dihydroxybenzaldehyde, a strong base (e.g., potassium hydroxide - KOH), and a solvent (e.g., ethanol - EtOH).

-

Procedure: The protected acetophenone and benzaldehyde derivatives are dissolved in the solvent. A solution of the base is added, and the reaction mixture is stirred at room temperature. The progress of the condensation is monitored by TLC. Upon completion, the reaction is acidified to precipitate the protected this compound, which is then filtered and purified.

Step 4: Deprotection

The protecting groups are removed from the condensed product to yield this compound.

-

Materials: Protected this compound, an appropriate deprotecting agent (e.g., HCl for MOM ethers), and a solvent.

-

Procedure: The protected chalcone is dissolved in the solvent, and the deprotecting agent is added. The reaction is stirred until the deprotection is complete. The final product, this compound, is then isolated and purified by chromatography.

Isolation from Natural Sources

This compound is naturally present in the roots of Morus alba. The following is a general protocol for its isolation.

Experimental Protocol for Isolation

-

Step 1: Extraction: Dried and powdered root bark of Morus alba is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Step 2: Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.

-

Step 3: Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques for further purification. This may include:

-

Column Chromatography: Using silica gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.

-

Sephadex LH-20 Chromatography: For further separation based on molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain pure this compound.

-

-

Step 4: Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.

| Biological Activity | Target/Assay | IC₅₀/EC₅₀ | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase | 0.013 µM | [2][5] |

| Anti-inflammatory | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | 16.4 µM | [5] |

| Aromatase Inhibition | Aromatase Enzyme | 4.6 µM | [1] |

| Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | 6.2 µM | [5] |

| Neuroprotection | Glutamate-induced oxidative stress in HT22 cells | 35.5 ± 2.1 µM (EC₅₀) | [5] |

| Anticancer | Cytotoxicity against various cancer cell lines | Varies with cell line | [6] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of this compound are attributed to its ability to modulate various cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. This is achieved, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.

Tyrosinase Inhibition

The potent tyrosinase inhibitory activity of this compound is a key feature. It acts as a competitive inhibitor of the enzyme, likely by chelating the copper ions in the active site of tyrosinase, thereby preventing the oxidation of L-DOPA to dopaquinone, a crucial step in melanin synthesis.

Conclusion and Future Perspectives

This compound stands out as a natural product with significant therapeutic potential. Its multifaceted biological activities, including potent tyrosinase inhibition and anti-inflammatory effects, warrant further investigation. The well-established synthetic route via Claisen-Schmidt condensation allows for the generation of analogues for structure-activity relationship studies, which could lead to the development of more potent and selective drug candidates. Future research should focus on elucidating the detailed molecular mechanisms underlying its anticancer properties and its in vivo efficacy and safety profiles to pave the way for its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound (EVT-339372) | 76472-88-3 [evitachem.com]

- 3. CAS 76472-88-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C20H20O5 | CID 9862769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:76472-88-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Morachalcone A: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Morachalcone A, a prenylated chalcone predominantly found in plants of the Moraceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Exhibiting anti-inflammatory, anticancer, antimalarial, and potent enzyme inhibitory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the molecular targets of this compound, detailing the methodologies for their identification and validation. The content is structured to serve as a practical resource for researchers engaged in natural product-based drug discovery.

Target Identification Strategies for this compound

The identification of direct molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. For a natural product like this compound, a multi-pronged approach combining traditional biochemical methods with modern proteomic strategies is often employed.

Affinity-Based Methods

Affinity chromatography coupled with mass spectrometry (MS) is a powerful technique for "fishing" for the protein targets of a small molecule from a complex biological sample, such as a cell lysate. In this approach, this compound is first immobilized on a solid support, creating an affinity matrix. This matrix is then incubated with a cell or tissue lysate, allowing proteins that bind to this compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Immobilization of this compound:

-

This compound, possessing hydroxyl groups, can be chemically coupled to an activated resin (e.g., NHS-activated sepharose or epoxy-activated sepharose) through a stable ether or ester linkage.

-

A linker arm may be introduced to minimize steric hindrance and improve the accessibility of the ligand for protein binding.

-

The efficiency of immobilization is quantified by measuring the concentration of this compound in the supernatant before and after the coupling reaction.

-

-

Preparation of Cell Lysate:

-

Select a relevant cell line (e.g., a cancer cell line for anticancer studies or macrophages for anti-inflammatory studies).

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and native conformation.

-

Centrifuge the lysate at high speed to remove cellular debris and collect the clear supernatant.

-

-

Affinity Purification:

-

Incubate the cleared cell lysate with the this compound-coupled resin for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation.

-

As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analogue of this compound to identify non-specific binders.

-

Wash the resin extensively with the lysis buffer to remove unbound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins using a competitive ligand (e.g., free this compound), a high salt concentration, or a pH shift.

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Analyze the MS data using a protein database search engine (e.g., Mascot, Sequest) to identify the proteins that specifically interact with this compound.

-

Workflow for Affinity Chromatography-Mass Spectrometry

Affinity chromatography workflow for target identification.

Label-Free Methods: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess the direct binding of a compound to its target protein in a cellular context. The principle of CETSA is that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble protein fraction.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Treat the chosen cell line with either this compound at a specific concentration or a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient time to allow for compound uptake and target engagement.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of a specific target protein in the soluble fraction using Western blotting with a target-specific antibody.

-

For proteome-wide analysis (Thermal Proteome Profiling or TPP), the soluble proteins from each temperature point are analyzed by quantitative mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

-

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA workflow for target engagement validation.

Validated Targets of this compound

Several molecular targets of this compound have been identified and validated through various biochemical and cellular assays. The following sections detail the experimental protocols for validating these interactions and summarize the quantitative data.

Aromatase

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens. Its inhibition is a therapeutic strategy for hormone-dependent breast cancer. This compound has been identified as a naturally-occurring aromatase inhibitor.

Experimental Protocol: Aromatase Inhibition Assay

-

Principle: This assay measures the activity of aromatase by quantifying the conversion of a fluorogenic substrate to a fluorescent product.

-

Reagents:

-

Recombinant human aromatase

-

Fluorogenic substrate (e.g., dibenzylfluorescein)

-

NADPH (cofactor)

-

This compound (test compound)

-

Letrozole (positive control)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and recombinant aromatase.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. This compound is a potent tyrosinase inhibitor.

Experimental Protocol: Tyrosinase Inhibition Assay

-

Principle: This assay measures the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.

-

Reagents:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound (test compound)

-

Kojic acid (positive control)

-

Assay buffer (e.g., sodium phosphate buffer, pH 6.8)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and L-DOPA.

-

Add this compound at various concentrations to the reaction mixture.

-

Add mushroom tyrosinase to initiate the reaction.

-

Measure the increase in absorbance at 475 nm (due to dopachrome formation) over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

To determine the mode of inhibition, perform kinetic studies by varying the concentration of L-DOPA in the presence and absence of this compound and analyze the data using Lineweaver-Burk plots.

-

Pancreatic Lipase

Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a strategy for the management of obesity. This compound has been shown to inhibit pancreatic lipase.

Experimental Protocol: Pancreatic Lipase Inhibition Assay

-

Principle: This assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a p-nitrophenyl ester substrate, which releases the chromogenic product p-nitrophenol.

-

Reagents:

-

Porcine pancreatic lipase

-

p-Nitrophenyl butyrate (PNPB) (substrate)

-

This compound (test compound)

-

Orlistat (positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and sodium deoxycholate)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and porcine pancreatic lipase.

-

Add this compound at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate PNPB.

-

Measure the increase in absorbance at 405 nm (due to the release of p-nitrophenol) over time using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Nitric Oxide Production in Macrophages

This compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Cells

-

Principle: This cellular assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.

-

Reagents:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Dexamethasone (positive control)

-

Cell culture medium (e.g., DMEM)

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

-

Calculate the percentage of inhibition of NO production for each concentration of this compound and determine the IC50 value.

-

Quantitative Data Summary

| Target | Assay Type | IC50 / Ki | Mode of Inhibition | Reference |

| Aromatase | Biochemical | IC50: 4.6 µM | - | [1] |

| Tyrosinase | Biochemical | IC50: 0.013 µM | Competitive | [2] |

| Pancreatic Lipase | Biochemical | IC50: 6.2 µM | - | |

| Nitric Oxide Production | Cellular (RAW 264.7) | IC50: 16.4 µM | - |

Signaling Pathway Modulation by this compound

The biological effects of this compound are mediated through the modulation of various intracellular signaling pathways. As a chalcone, its activity is often linked to the regulation of inflammatory and cancer-related pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound, including the inhibition of nitric oxide production, are likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Mechanism: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may inhibit this pathway by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

NF-κB Signaling Pathway

This compound's potential inhibition of the NF-κB pathway.

Anticancer Signaling

The anticancer properties of chalcones are often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and promotes cell survival and proliferation. Chalcones have been shown to inhibit the phosphorylation and activation of Akt, leading to the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) regulate a wide range of cellular processes. Dysregulation of these pathways is common in cancer. Some chalcones can modulate MAPK signaling, leading to cell cycle arrest and apoptosis.

Further research is needed to specifically delineate the effects of this compound on these pathways in different cancer contexts.

Conclusion

This compound is a promising natural product with a multi-target profile. This guide has outlined the key methodologies for identifying and validating its molecular targets, summarized the current knowledge of its validated targets and their associated quantitative data, and provided an overview of the signaling pathways it likely modulates. The detailed experimental protocols and workflows presented herein are intended to serve as a valuable resource for researchers working to further unravel the therapeutic potential of this compound and to guide the development of new drugs based on its unique chemical scaffold. Future studies employing unbiased proteomic approaches will be crucial for comprehensively mapping the interactome of this compound and fully elucidating its mechanisms of action.

References

Morachalcone A Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morachalcone A, a prenylated chalcone isolated from Morus species, has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the flavonoid family, its core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives and structurally related prenylated chalcones. The information presented herein is intended to support further research and drug development efforts in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives and Analogs

The primary method for synthesizing chalcone derivatives, including those of this compound, is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[1]

General Experimental Protocol: Claisen-Schmidt Condensation

-

Reactant Preparation : Equimolar amounts of the appropriate substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.

-

Base Catalyst : A catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution. The concentration of the base can vary, with 40% aqueous solutions being commonly used.

-

Reaction Conditions : The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification : Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone derivative. The solid product is then filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol.

The synthesis of prenylated chalcones can be achieved by either using prenylated acetophenone or benzaldehyde precursors in the Claisen-Schmidt condensation or by prenylation of a chalcone scaffold as a post-condensation modification.[2]

Potential Biological Activities of this compound Analogs

Derivatives of this compound and other prenylated chalcones have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial effects.

Anti-Cancer Activity

Prenylated chalcones have shown significant cytotoxic activity against various cancer cell lines. The prenyl group is often associated with enhanced anti-proliferative effects.

Table 1: Anti-Cancer Activity of Prenylated Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bavachalcone | K562 (human leukemia) | 2.7 | [3] |

| Licochalcone A | HONE-1, NPC-39, NPC-BM | 20-80 | [2] |

| Xanthohumol | A549 (lung carcinoma) | Not specified | [4] |

| Compound C36 | LNCaP, K562, A549, HeLa | Not specified | [5] |

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization : The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Several signaling pathways have been implicated in the anti-cancer effects of prenylated chalcones. The PI3K/Akt pathway , which is crucial for cell survival and proliferation, is a key target. Some derivatives have been shown to inhibit the phosphorylation of Akt, leading to the induction of apoptosis.[5]